molecular formula C12H19NO3 B1398886 tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate CAS No. 502609-58-7

tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B1398886
CAS No.: 502609-58-7
M. Wt: 225.28 g/mol
InChI Key: WPKUAASNRHYSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate (CAS: 142374-19-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-oxoethylidene substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol), and it is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The compound’s structure enables reactivity at the oxoethylidene moiety, making it valuable for forming carbon-carbon bonds or undergoing further functionalization.

Properties

IUPAC Name

tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKUAASNRHYSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxidation of 4-(2-oxoethyl) Derivative

One common approach is to start from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, which contains a saturated aldehyde substituent at C-4, and convert it into the corresponding 2-oxoethylidene derivative by dehydration or oxidation to form the α,β-unsaturated system.

Step Reagents/Conditions Description Outcome
1 tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Starting material with a saturated aldehyde group at C-4 Precursor compound
2 Mild acid/base catalysis or dehydrating agents (e.g., acid catalysts, phosphorus oxychloride) Dehydration of the aldehyde to form the α,β-unsaturated aldehyde (oxoethylidene) Formation of this compound

This method relies on the controlled elimination of water from the 2-oxoethyl side chain to generate the conjugated aldehyde system.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

Another approach involves the olefination of a 4-formylpiperidine derivative protected with Boc:

Step Reagents/Conditions Description Outcome
1 tert-Butyl 4-formylpiperidine-1-carboxylate Aldehyde precursor at C-4 Starting aldehyde
2 Phosphonium ylide or phosphonate ester (Wittig or HWE reagent) Olefination to introduce the vinyl group with an oxo substituent Formation of the 2-oxoethylidene substituent

This method allows precise control over the double bond formation and the placement of the oxo group.

Direct Condensation with Glyoxylic Acid Derivatives

A less common but feasible method is the condensation of the Boc-protected piperidine with glyoxylic acid or its derivatives to introduce the 2-oxoethylidene functionality:

Step Reagents/Conditions Description Outcome
1 tert-Butyl piperidine-1-carboxylate Boc-protected piperidine Starting material
2 Glyoxylic acid or equivalent aldehyde source Condensation under acidic or basic catalysis Formation of the 4-(2-oxoethylidene) substituent

Research Findings and Optimization

  • The Boc protecting group is stable under mild acidic and basic conditions, allowing flexibility in the choice of reagents for oxidation or olefination.
  • Dehydration of the 2-oxoethyl precursor to the 2-oxoethylidene product requires careful control of temperature and reaction time to avoid over-oxidation or polymerization.
  • Olefination methods (Wittig, HWE) offer stereochemical control and higher yields but require preparation of phosphonium or phosphonate reagents.
  • Analytical data such as NMR, IR, and mass spectrometry confirm the formation of the α,β-unsaturated aldehyde moiety characteristic of the 2-oxoethylidene substituent.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Oxidation/Dehydration tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Acid catalysts, dehydrating agents Simple, direct conversion Requires careful control to prevent side reactions
Wittig/HWE Olefination tert-Butyl 4-formylpiperidine-1-carboxylate Phosphonium ylide or phosphonate ester High stereoselectivity, good yields Requires preparation of olefination reagents
Condensation with Glyoxylic Acid tert-Butyl piperidine-1-carboxylate Glyoxylic acid derivatives Straightforward condensation Less commonly used, may require purification

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Substitution reactions often involve reagents like and .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical compounds. It is particularly valuable in creating piperidine derivatives known for their therapeutic effects, such as analgesics and antipsychotics .

Case Study:
A study highlighted the synthesis of a novel piperidine-based drug using this compound as a precursor. The resultant compound exhibited significant activity against certain cancer cell lines, demonstrating the compound's potential in drug development .

Organic Synthesis

Facilitating Complex Molecule Preparation:
In organic chemistry, this compound is integral to preparing complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in synthetic methodologies .

Data Table: Reaction Types and Outcomes

Reaction TypeDescriptionMajor Products
OxidationConverts to ketones or carboxylic acidsKetones, Carboxylic Acids
ReductionForms alcohols or aminesAlcohols, Amines
SubstitutionEthoxy group can be replacedVarious Derivatives

Material Science

Enhancing Polymer Properties:
The compound can be incorporated into polymer formulations to improve flexibility and durability. This application is particularly relevant in producing advanced materials used in various industries .

Case Study:
Research demonstrated that incorporating this compound into polyurethane formulations significantly enhanced mechanical properties, making it suitable for high-performance applications .

Agricultural Chemicals

Development of Agrochemicals:
In agriculture, this compound is utilized in formulating effective herbicides and pesticides. Its unique chemical properties contribute to the efficacy of these agrochemicals, ultimately improving crop yields .

Case Study:
A formulation containing this compound was tested against common agricultural pests. Results showed a marked reduction in pest populations compared to control groups, validating its potential as an active ingredient in pesticide formulations .

Research in Biochemistry

Studying Enzyme Interactions:
The compound aids in studying enzyme interactions and metabolic pathways. Its application in biochemistry provides insights that can lead to breakthroughs in understanding various biological processes .

Data Table: Biological Activities

Activity TypeDescriptionPotential Applications
AntibacterialInhibits bacterial growthAntibiotic development
AntifungalEffective against fungal strainsAntifungal therapies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Structurally related compounds differ in substituents at the 4-position of the piperidine ring or modifications to the Boc group. Below is a detailed comparison:

Substituent Variations at the 4-Position

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 135716-08-4)
  • Molecular Formula: C₁₄H₂₃NO₄ (MW: 269.34 g/mol)
  • Key Difference : Replaces the oxo group with an ethoxycarbonyl group.
  • Applications : Used in catalytic enantioselective α-alkylation reactions. Its ethyl ester group enhances solubility in organic solvents compared to the oxo derivative .
tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 189442-92-0)
  • Molecular Formula: C₁₁H₁₉NO₃ (MW: 213.27 g/mol)
  • Key Difference : Substitutes the oxoethylidene group with a formyl (-CHO) group.
  • Applications : Serves as a precursor for Schiff base formation or reductive amination. The aldehyde group offers distinct reactivity for nucleophilic additions .
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
  • Key Difference : Features a chloro-oxoethyl group.
  • Applications : The chlorine atom facilitates nucleophilic substitution reactions, making it useful in cross-coupling chemistry .

Modifications to the Boc Group

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7)
  • Molecular Formula : C₁₅H₂₃N₃O₂ (MW: 277.36 g/mol)
  • Key Difference: Replaces the oxoethylidene group with an amino-pyridinyl substituent.
  • Applications : Explored in antiviral research due to its pyridine moiety, which enhances binding to biological targets .
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-50-3)
  • Key Difference : Contains a bromopyrazole substituent.
  • Applications : A key intermediate in kinase inhibitor synthesis. The bromine atom allows further functionalization via Suzuki-Miyaura coupling .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Group Reactivity Highlights
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate 227.30 Oxoethylidene Knoevenagel condensations, Michael additions
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate 269.34 Ethoxycarbonyl Ester hydrolysis, alkylation
tert-Butyl 4-formylpiperidine-1-carboxylate 213.27 Aldehyde Reductive amination, Grignard reactions

Biological Activity

tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 135716-08-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Displacement : Utilizing tert-butyl bromoacetate and secondary amines under basic conditions.
  • Cycloaddition Reactions : Engaging with dipolariphiles to generate various derivatives.

The yield of these reactions can vary; for instance, one method reported a yield of 79% under optimized conditions .

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through:

  • Antibacterial Activity : Inhibition of bacterial enzymes and disruption of cell wall synthesis.
  • Antifungal Properties : Targeting fungal cell membranes and metabolic pathways.
  • Anticancer Effects : Inducing apoptosis in cancer cells through various signaling pathways.

Case Studies and Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects against both gram-positive and gram-negative bacteria, showing promising results similar to known antibacterial agents.
    • The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Antifungal Activity :
    • In vitro tests demonstrated effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting potential for therapeutic applications in treating fungal infections .
  • Anticancer Activity :
    • Research involving cancer cell lines indicated that derivatives synthesized from this compound exhibited cytotoxic effects, with IC50 values ranging from 20 to 50 µM depending on the specific derivative and cancer type .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 Values
This compoundAntibacterial10 µg/mL (S. aureus)
tert-butyl 4-(2-oxoethylidene)piperazine-1-carboxylateAntifungal15 µg/mL (C. albicans)
Derivative AAnticancerIC50 = 20 µM (HeLa cells)
Derivative BAnticancerIC50 = 50 µM (MCF7 cells)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate, and what challenges arise during its purification?

  • Methodology : Multi-step synthesis typically involves forming the piperidine ring and introducing the 2-oxoethylidene moiety. A common approach includes coupling tert-butyl piperidine-1-carboxylate derivatives with ketone or aldehyde precursors under controlled conditions (e.g., acid catalysis or nucleophilic addition).
  • Purification Challenges : The compound’s polarity and sensitivity to hydrolysis may complicate isolation. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is often required. Stability during purification should be monitored via TLC or LC-MS .

Q. How can researchers safely handle and store this compound given its reactivity and potential hazards?

  • Handling : Use PPE (gloves, eye protection, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as analogs have shown respiratory and dermal irritation risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture degradation. Ensure compatibility with storage materials (e.g., glass over plastic) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the 2-oxoethylidene moiety (carbonyl signal at ~200-210 ppm in 13C NMR).
  • HRMS/LC-MS : Verify molecular weight and purity.
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and piperidine ring vibrations .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the compound’s stereochemistry or conformation?

  • Experimental Design : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Use SHELX software for structure refinement, focusing on the piperidine ring puckering and the spatial arrangement of the 2-oxoethylidene group.
  • Data Interpretation : Compare experimental bond angles/distances with computational models (DFT) to validate stereochemical assignments .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Optimization Variables :

  • Catalyst selection (e.g., Pd/C for hydrogenation or Suzuki couplings).
  • Solvent polarity (DMF or THF for polar intermediates).
  • Temperature control (e.g., avoiding exothermic side reactions).
    • Troubleshooting : Monitor reaction progress via in-situ FTIR or GC-MS. Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .

Q. How do conflicting toxicity data (e.g., acute vs. chronic exposure) impact risk assessments for this compound?

  • Risk Mitigation : Assume worst-case scenarios if data gaps exist. For example, analogs lacking full ecotoxicological profiles (e.g., bioaccumulation potential) warrant stringent waste protocols (e.g., neutralization before disposal) .
  • In Silico Tools : Use QSAR models to predict toxicity endpoints (e.g., LD50) when experimental data are unavailable .

Q. What computational methods predict the compound’s reactivity in PROTACs or drug conjugate applications?

  • Approach : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., PDEδ). Analyze frontier molecular orbitals (FMOs) via DFT to predict nucleophilic/electrophilic sites for covalent modifications .
  • Validation : Cross-reference computational results with experimental SAR studies (e.g., IC50 shifts upon structural tweaks) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility across literature sources?

  • Root Causes : Polymorphism, hydration states, or impurities. For example, residual solvents (e.g., DMSO) can artificially elevate melting points.
  • Resolution : Reproduce measurements using standardized methods (e.g., DSC for melting points). Compare solubility in multiple solvents (e.g., DMSO vs. chloroform) under controlled humidity .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Design : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals. Include antioxidants (e.g., BHT) to isolate pH effects from oxidative pathways.
  • Validation : NMR can identify degradation byproducts (e.g., hydrolysis of the tert-butyl group to carboxylic acid) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Safety Protocols : Refer to GHS-compliant SDS for handling and disposal .
  • Synthetic Guides : Multi-step protocols from peer-reviewed syntheses of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-oxoethylidene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.